4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1305711-91-4
Cat. No.: VC0036307
Molecular Formula: C12H18ClN
Molecular Weight: 211.733
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305711-91-4 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.733 |
| IUPAC Name | 4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3;/h4-6,13H,7-8H2,1-3H3;1H |
| Standard InChI Key | WUKIDKHWNXUNCL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(CNC2)(C)C.Cl |
Introduction
Fundamental Chemical Properties
Structural Composition and Classification
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a specialized derivative of tetrahydroisoquinoline, featuring a distinctive molecular arrangement. The compound belongs to the broader class of organic heterocyclic compounds and shares structural similarities with isoquinoline alkaloids, which occur naturally in various plant species. Its fundamental structure consists of the isoquinoline ring system with three methyl groups specifically positioned at locations 4, 4, and 7, creating a unique chemical entity with characteristic reactivity patterns. This methylation pattern distinguishes it from other tetrahydroisoquinoline derivatives and contributes significantly to its physicochemical properties and potential biological activities.
Physicochemical Characteristics
The compound possesses well-defined physicochemical properties that determine its behavior in various chemical environments. Table 1 summarizes these essential characteristics, providing a foundation for understanding its chemical behavior and potential applications.
| Property | Value |
|---|---|
| CAS Number | 1305711-91-4 |
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.733 g/mol |
| VCID | VC0036307 |
| Classification | Organic heterocyclic compound |
| Related Compounds | Isoquinoline alkaloids |
Table 1: Key physicochemical properties of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
The hydrochloride salt formation affects the compound's solubility profile, generally enhancing water solubility compared to its free base form. This property has important implications for its applications in biological systems and pharmaceutical formulations, where aqueous solubility often influences bioavailability and efficacy. The presence of the three methyl groups creates specific steric arrangements that influence the compound's three-dimensional structure and subsequent interactions with biological targets.
Synthetic Methodologies
Industrial Production Considerations
Industrial-scale production of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride requires optimization of laboratory procedures to achieve higher efficiency, yield, and purity while minimizing production costs. Large-scale synthesis typically employs similar reaction conditions to laboratory methods but incorporates process engineering principles to enhance productivity. Industrial production may involve continuous flow processes, specialized reactor designs, and automated control systems to ensure consistent product quality and efficient resource utilization.
Key considerations in industrial production include:
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Reaction scalability and heat transfer management
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Purification strategies for high-volume processing
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Quality control measures to ensure batch-to-batch consistency
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Safe handling of reagents and byproducts
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Environmental considerations and waste management
Chemical Reactivity Profile
Characteristic Reactions
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates diverse chemical reactivity, participating in various reaction types that reflect its structural features. The compound can undergo oxidation reactions, potentially involving the nitrogen atom or the aromatic ring system. Reduction reactions may target functional groups within the molecule, while substitution reactions often involve the aromatic ring or nitrogen center. These reaction pathways provide opportunities for derivatization to create analogs with modified properties or enhanced biological activities.
Applications in Research and Development
| Therapeutic Area | Potential Applications | Research Stage |
|---|---|---|
| Neurodegenerative Diseases | Modification of disease progression | Preclinical research |
| Infectious Diseases | Antimicrobial activity | In vitro studies |
| Other Potential Areas | Under investigation | Early research phase |
Table 2: Potential therapeutic applications of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives.
Biological Activity Evaluation
Antimicrobial Properties
In vitro studies have begun to evaluate the antimicrobial activity of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride against various bacterial strains. While complete data on antimicrobial efficacy is still emerging, preliminary findings suggest potential activity against certain bacterial pathogens. These initial results warrant further investigation to determine the compound's spectrum of activity, potency, and potential for development as an antimicrobial agent.
The antimicrobial properties of tetrahydroisoquinoline derivatives generally stem from their ability to interact with bacterial cellular components, potentially disrupting membrane integrity or interfering with essential metabolic processes. The specific mechanisms through which 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts antimicrobial effects require additional characterization through targeted studies.
Neuropharmacological Mechanisms
Preliminary studies suggest that 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives may influence dopaminergic and serotonergic pathways in the central nervous system. These neurotransmitter systems play crucial roles in various neurological and psychiatric conditions, suggesting potential applications in treating disorders associated with their dysfunction. The compound's ability to modulate these pathways may explain its potential utility in neurodegenerative disease treatment, though the precise mechanisms require further elucidation.
Additional research is necessary to:
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Identify specific receptor interactions
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Determine potency and selectivity profiles
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Evaluate effects on neurotransmitter release and uptake
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Assess potential neuroprotective properties
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Investigate effects on neuronal signaling cascades
Research Challenges and Future Directions
Current Knowledge Limitations
Despite promising preliminary findings, research on 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride faces several challenges and knowledge gaps. Current understanding of its biological activities remains incomplete, with limited data on structure-activity relationships, pharmacokinetics, and toxicological profiles. Comprehensive characterization is essential to fully realize the compound's potential in various applications.
Future research should address these limitations through:
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Systematic structure-activity relationship studies
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Detailed pharmacokinetic and pharmacodynamic analyses
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Comprehensive toxicity evaluations
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Target identification and validation studies
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Investigation of synergistic effects with other bioactive compounds
Emerging Research Opportunities
The unique structural and chemical properties of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride present numerous opportunities for innovative research. Potential research directions include development of novel derivatives with enhanced properties, exploration of new therapeutic applications, and investigation of structure-based drug design approaches utilizing this scaffold. These endeavors could significantly expand the compound's utility in medicinal chemistry and pharmaceutical research.
Computational approaches, including molecular modeling and virtual screening, may facilitate efficient identification of promising derivatives and potential biological targets. Integration of these computational methods with experimental validation could accelerate discovery and development processes, ultimately enhancing the compound's impact in various research domains.
Comparative Analysis with Related Compounds
Structural Analogues
Comparing 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with related tetrahydroisoquinoline derivatives provides valuable insights into structure-activity relationships and potential applications. Table 3 presents a comparison with selected structural analogues, highlighting key differences and similarities:
| Compound | Molecular Formula | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | C12H18ClN | Three methyl groups at positions 4, 4, and 7 | Potential neuropharmacological activity |
| 1,2,3,4-Tetrahydroisoquinoline | C9H11N | No methyl substitutions | Basic tetrahydroisoquinoline scaffold |
| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | Chloro substitution at position 7 | Different electronic properties due to halogen |
| (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | Carboxylic acid group at position 3 | Potential for different biological activity |
Table 3: Comparison of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with related compounds .
Such comparisons are valuable for understanding how structural modifications influence physicochemical properties and biological activities, potentially guiding the design of new derivatives with optimized characteristics for specific applications.
Functional Equivalents
Beyond structural analogues, compounds with similar biological activities or applications, despite different structural features, can provide additional insights into the potential utility of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Analysis of such functional equivalents may identify alternative scaffolds with comparable properties or reveal unique advantages of the tetrahydroisoquinoline structure in specific applications.
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